molecular formula C20H21ClN2 B13001514 N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine

N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine

Cat. No.: B13001514
M. Wt: 324.8 g/mol
InChI Key: PDRDGJSUOHOXRD-UHFFFAOYSA-N
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Description

N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline ring substituted with chlorine and methyl groups, and an ethylamine chain attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine typically involves multiple steps. One common method includes the reaction of 2-chloro-6,7-dimethylquinoline with a suitable alkylating agent to introduce the ethylamine chain. This is followed by the attachment of the phenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine has various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]cyclohexanamine
  • N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-methylbenzo[d][1,3]dioxol-5-amine

Uniqueness

N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine is unique due to its specific substitution pattern on the quinoline ring and the presence of both ethylamine and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H21ClN2

Molecular Weight

324.8 g/mol

IUPAC Name

N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-2-phenylethanamine

InChI

InChI=1S/C20H21ClN2/c1-14-10-17-12-18(20(21)23-19(17)11-15(14)2)13-22-9-8-16-6-4-3-5-7-16/h3-7,10-12,22H,8-9,13H2,1-2H3

InChI Key

PDRDGJSUOHOXRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1C)Cl)CNCCC3=CC=CC=C3

Origin of Product

United States

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